

In-Depth Technical Guide: 2-((4-Fluorophenyl)amino)ethanol and Its Derivatives

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Compound of Interest

Compound Name: 2-((4-Fluorophenyl)amino)ethanol

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Abstract

This technical guide provides a comprehensive overview of **2-((4-fluorophenyl)amino)ethanol**, a fluorinated aromatic amine of significant interest in synthetic and medicinal chemistry. Due to ambiguity in its common nomenclature, this document clarifies its identity, primarily referring to it as N-(2-hydroxyethyl)-4-fluoroaniline or 2-(4-fluoroanilino)ethanol. This guide consolidates available data on its synonyms, chemical properties, and outlines a general experimental protocol for its synthesis based on established methodologies for analogous compounds. Furthermore, it explores the characteristics of its parent compound, 4-fluoroaniline, and related derivatives to provide a broader context for its potential applications and reactivity.

Chemical Identity and Synonyms

The compound with the structure of an ethanol group attached to the nitrogen atom of 4-fluoroaniline is most accurately identified by the following names:

- Systematic IUPAC Name: **2-((4-Fluorophenyl)amino)ethanol**
- Common Synonyms:
 - N-(2-hydroxyethyl)-4-fluoroaniline

- 2-(4-fluoroanilino)ethanol
- N-(4-Fluorophenyl)ethanolamine

It is crucial to distinguish this compound from its structural isomers, such as 2-amino-1-(4-fluorophenyl)ethanol, which possesses a different substitution pattern on the ethanol backbone.

Parent Compound: The foundational building block for this molecule is 4-fluoroaniline.

Identifier	Value
Chemical Name	4-Fluoroaniline
Synonyms	p-Fluoroaniline, 4-Fluorobenzenamine, 1-Amino-4-fluorobenzene
CAS Number	371-40-4
Molecular Formula	C ₆ H ₆ FN
Molecular Weight	111.12 g/mol

Physicochemical Properties

Detailed experimental data for **2-((4-fluorophenyl)amino)ethanol** is not extensively reported in publicly available literature. However, properties can be inferred based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of **2-((4-Fluorophenyl)amino)ethanol** and Related Compounds

Property	2-((4-Fluorophenyl)amino)ethanol (Inferred)	4-Fluoroaniline[1] [2]	2-Amino-1-(4-fluorophenyl)ethanol[3]
Molecular Formula	C ₈ H ₁₀ FNO	C ₆ H ₆ FN	C ₈ H ₁₀ FNO
Molecular Weight	155.17 g/mol	111.12 g/mol	155.17 g/mol
Appearance	Likely a liquid or low-melting solid	Yellow oil	White to off-white crystalline solid
Boiling Point	Expected to be >200 °C	187 °C	278.3 °C
Melting Point	Not available	-1.9 °C	51 °C
Solubility	Expected to be soluble in polar organic solvents and moderately soluble in water.	Insoluble in water	Soluble in water, moderately soluble in alcohols

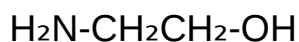
Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-((4-fluorophenyl)amino)ethanol** is not readily available in the surveyed literature. However, a general method can be adapted from the synthesis of similar N-aryl amino alcohols, which typically involves the N-arylation of ethanolamine with a suitable aryl halide.

General Synthesis of N-(Aryl)-ethanolamines

A common method for the synthesis of N-aryl amino alcohols is the copper-catalyzed N-arylation of an amino alcohol with an aryl bromide.

Reaction Scheme:



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General reaction for N-arylation of ethanolamine.

Materials:

- 4-Fluorobromobenzene (or other suitable 4-fluorophenyl halide)
- Ethanolamine
- Copper(I) Iodide (CuI) or Copper(I) Chloride (CuCl)[1]
- Potassium Hydroxide (KOH) or other suitable base[1]
- An appropriate solvent (e.g., toluene, DMF)
- Dichloromethane (for extraction)
- Sodium Sulfate (for drying)
- Silica gel (for chromatography)

Procedure:

- To a reaction vessel, add the copper catalyst (e.g., CuCl, 0.1 mmol), the aryl bromide (1.0 mmol), and the base (e.g., KOH, 2.0 mmol).[1]
- Add the solvent and then the ethanolamine (3.0 mmol) via syringe at room temperature.[1]
- Heat the reaction mixture to 90-110 °C and stir for approximately 8 hours.[1]

- Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract the product with dichloromethane.^[1]
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.^[1]
- Purify the crude product by column chromatography on silica gel to obtain the desired **2-((4-fluorophenyl)amino)ethanol**.^[1]

Spectroscopic Data Interpretation (Predicted)

While experimental spectra for **2-((4-fluorophenyl)amino)ethanol** are not readily available, the expected features can be predicted based on its structure.

¹H NMR:

- Aromatic Protons: Two sets of doublets in the aromatic region (approx. 6.8-7.2 ppm), characteristic of a para-substituted benzene ring.
- -CH₂-N- Protons: A triplet at approximately 3.2-3.5 ppm.
- -CH₂-O- Protons: A triplet at approximately 3.6-3.9 ppm.
- -NH- and -OH Protons: Broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

¹³C NMR:

- Aromatic Carbons: Four signals in the aromatic region (approx. 115-158 ppm), with the carbon attached to fluorine showing a large C-F coupling constant.
- -CH₂-N- Carbon: A signal around 45-50 ppm.
- -CH₂-O- Carbon: A signal around 60-65 ppm.

IR Spectroscopy:

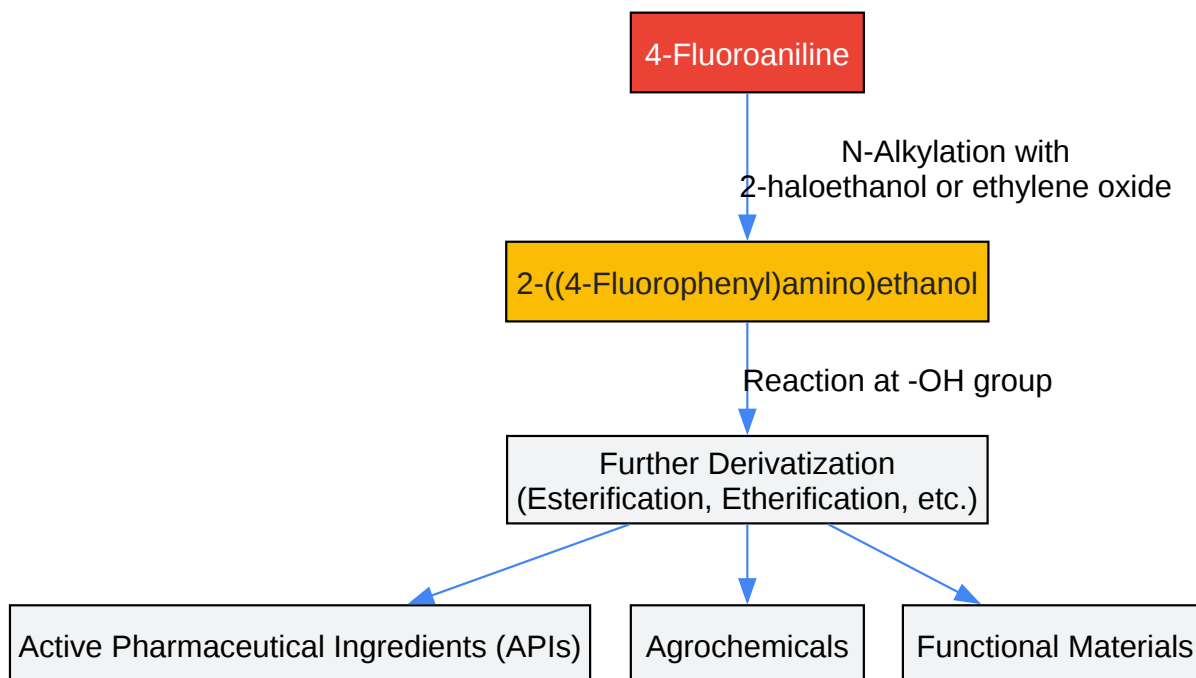
- O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
- N-H Stretch: A moderate band around 3300-3500 cm⁻¹.
- C-N Stretch: A band in the region of 1250-1350 cm⁻¹.
- C-O Stretch: A strong band around 1050-1150 cm⁻¹.
- C-F Stretch: A strong band in the region of 1100-1250 cm⁻¹.

Applications and Potential Research Directions

Derivatives of 4-fluoroaniline are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.^[4] The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.^[4]

The N-(2-hydroxyethyl) moiety in **2-((4-fluorophenyl)amino)ethanol** provides a handle for further chemical modifications, making it a versatile building block.

Logical Flow of Utility:



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Potential synthetic pathways and applications.

Future research on **2-((4-fluorophenyl)amino)ethanol** could focus on:

- Synthesis of Novel Bioactive Molecules: Utilizing the amino and hydroxyl groups for the construction of more complex molecules with potential therapeutic applications.
- Development of New Synthetic Methodologies: Exploring more efficient and environmentally friendly catalytic systems for its synthesis.
- Material Science Applications: Investigating its use as a monomer or precursor for the development of novel polymers or functional materials.

Conclusion

2-((4-Fluorophenyl)amino)ethanol, or N-(2-hydroxyethyl)-4-fluoroaniline, is a valuable synthetic intermediate with significant potential in various fields of chemical research and development. While detailed experimental data for this specific compound is limited, this guide

provides a foundational understanding of its properties and synthesis based on established chemical principles and data from closely related compounds. Further experimental investigation is warranted to fully characterize this molecule and explore its utility in the creation of novel chemical entities.

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